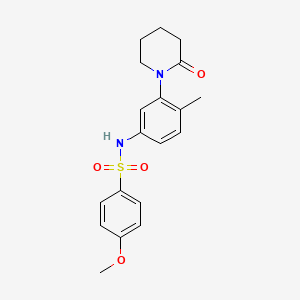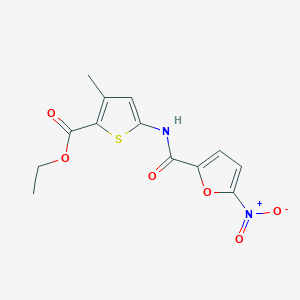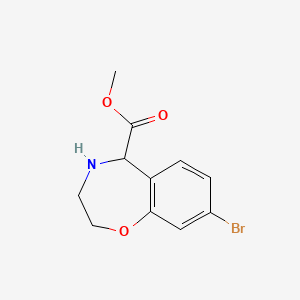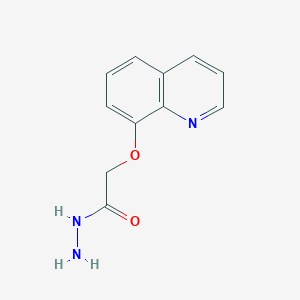![molecular formula C17H14Cl2N2O3 B2671564 N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide CAS No. 886933-19-3](/img/structure/B2671564.png)
N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide” is a complex organic molecule that contains an isoquinoline group and a dichlorophenyl group . Isoquinoline is a heterocyclic compound, while dichlorophenyl is a phenyl group substituted with two chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoquinoline ring, the dichlorophenyl group, and the amide group . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoquinoline ring, the dichlorophenyl group, and the amide group would likely confer specific properties to the molecule .Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research has explored the structural aspects and properties of isoquinoline derivatives, highlighting their ability to form gels and crystalline salts with mineral acids. These compounds exhibit enhanced fluorescence emission upon forming host–guest complexes, which could be leveraged in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).
Therapeutic Efficacy
A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects against Japanese encephalitis, showing a decrease in viral load and an increase in survival rates in infected mice. This suggests potential therapeutic applications for treating viral encephalitis (Ghosh et al., 2008).
Synthesis and Characterization
Various studies have focused on synthesizing and characterizing new compounds with potential antimicrobial and antitumor activities. These efforts include the development of quinazolinone and oxazolyl derivatives, highlighting a systematic approach to creating compounds with enhanced biological activities (Desai, Shihora, & Moradia, 2007), (Patel & Shaikh, 2011).
Molecular Docking Studies
Molecular docking studies have been employed to predict the interactions between synthesized compounds and biological targets, aiding in the design of molecules with potential anticancer and antimicrobial properties. This approach helps in understanding the molecular basis of compound activity and guiding the development of more effective therapeutic agents (Mehta et al., 2019).
Vibrational Spectroscopy and Molecular Docking
Comprehensive studies involving DFT calculations, FT-IR, and FT-Raman spectroscopy, alongside molecular docking, have been conducted to analyze the structural and vibrational properties of specific compounds. These investigations provide insights into the electronic structure, potential biological interactions, and therapeutic applications of synthesized molecules (El-Azab et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c18-13-5-4-10(8-14(13)19)21-16(22)9-24-15-3-1-2-12-11(15)6-7-20-17(12)23/h1-5,8H,6-7,9H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICGVUHBRLVZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2671481.png)
![N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2671484.png)



![1-(4-methoxyphenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2671490.png)

![2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2671492.png)



![5-(4-Methylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2671497.png)
![3,5-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2671498.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2671504.png)
